molecular formula C17H17N3OS B2825659 4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 379247-46-8

4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine

Cat. No. B2825659
CAS RN: 379247-46-8
M. Wt: 311.4
InChI Key: FSMZEHQTYAMEMO-UHFFFAOYSA-N
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Description

“4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine” is an organic compound . Unfortunately, there is not much specific information available about this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is complex . It has a molecular weight of 676.866 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented . More research is needed to fully understand its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-characterized . More experimental data is needed to provide a comprehensive analysis.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Innovative methods for synthesizing derivatives of morpholine-containing thienopyrimidines have been developed. For instance, a green synthetic method established a rapid approach to synthesize morpholine derivatives as intermediates that inhibited tumor necrosis factor alpha and nitric oxide. This process involved condensation, chlorination, and nucleophilic substitution steps, highlighting the compound's importance in medicinal chemistry research (Lei et al., 2017).

Potential Therapeutic Activities

  • Cancer Research : Morpholine derivatives have been identified as crucial scaffolds in the development of inhibitors targeting the PI3K-AKT-mTOR pathway, a key signaling pathway involved in cancer progression. The incorporation of morpholine and its isosteres into the molecular structure has led to potent and selective inhibitors, underscoring the compound's utility in designing cancer therapeutics (Hobbs et al., 2019).
  • Antimicrobial Activity : Certain pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules have demonstrated antimicrobial activity against selected bacterial and fungal strains. This research indicates the potential of morpholine derivatives in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Pharmacological Investigations

  • Neurological Applications : Research on novel inhibitors of LRRK2 enzyme for imaging in Parkinson's disease highlighted the synthesis and potential application of morpholine-containing compounds. These studies underscore the role of such compounds in developing diagnostic and therapeutic agents for neurological disorders (Wang et al., 2017).

Mechanism of Action

The mechanism of action of “4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine” is not clearly defined . Further studies are required to elucidate its biological activity.

Safety and Hazards

The safety and hazards associated with “4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine” are not well-documented . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-18-16(20-7-9-21-10-8-20)14-11-15(22-17(14)19-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMZEHQTYAMEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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